molecular formula C14H20N2OS B6955951 N-cyclopropyl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)butanamide

N-cyclopropyl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6955951
M. Wt: 264.39 g/mol
InChI Key: IXIYPSLEZRPRBH-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)butanamide is an organic compound that features a cyclopropyl group, a methylsulfanyl group, and a pyridinylmethyl group attached to a butanamide backbone

Properties

IUPAC Name

N-cyclopropyl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-11(18-2)9-14(17)16(13-3-4-13)10-12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIYPSLEZRPRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl and pyridinylmethyl intermediates, followed by their coupling with the butanamide backbone. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide
  • (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide

Uniqueness

N-cyclopropyl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclopropyl group provides rigidity, while the methylsulfanyl and pyridinylmethyl groups offer opportunities for diverse chemical modifications and interactions with biological targets.

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